molecular formula C7H15N B3018595 (2R)-2-Methylhexahydro-1H-azepine CAS No. 763916-83-2

(2R)-2-Methylhexahydro-1H-azepine

Cat. No. B3018595
CAS RN: 763916-83-2
M. Wt: 113.204
InChI Key: LGONGMXQDFYGKU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Methylhexahydro-1H-azepine, also known as cis-2-methylazepan-3-one, is a cyclic amine that has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is a chiral molecule, meaning it exists in two different forms, and the (2R) enantiomer is the one that has been studied the most due to its unique properties.

Mechanism of Action

The exact mechanism of action of (2R)-2-Methylhexahydro-1H-azepine is not fully understood, but it is believed to act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is responsible for inhibiting the transmission of nerve impulses in the brain. This leads to a decrease in neuronal excitability and a calming effect on the brain.
Biochemical and Physiological Effects:
(2R)-2-Methylhexahydro-1H-azepine has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant, anxiolytic, and sedative properties. It has also been shown to decrease locomotor activity and increase the duration of sleep. In addition, it has been shown to have a low toxicity profile and is generally well-tolerated.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-2-Methylhexahydro-1H-azepine in lab experiments is its low toxicity profile and well-tolerated nature. This makes it a safe and reliable compound to use in various experiments. However, one limitation is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of (2R)-2-Methylhexahydro-1H-azepine. One potential area of research is the development of new pharmaceuticals that utilize the unique properties of this compound. Another area of research is the synthesis of new polymers and materials using (2R)-2-Methylhexahydro-1H-azepine as a monomer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of (2R)-2-Methylhexahydro-1H-azepine can be achieved through several methods, including the reduction of 2-methyl-3-pentanone with sodium borohydride, the hydrogenation of 2-methyl-3-pentenenitrile, and the reductive amination of 2-methylhexan-1-amine with acetone. However, the most commonly used method is the reductive amination of 2-methylhexan-1-amine with acetone in the presence of a reducing agent such as sodium cyanoborohydride.

Scientific Research Applications

(2R)-2-Methylhexahydro-1H-azepine has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, it has been shown to have anticonvulsant, anxiolytic, and sedative properties. In the agrochemical industry, it has been used as a pesticide and insecticide. In materials science, it has been used as a monomer for the synthesis of various polymers.

properties

IUPAC Name

(2R)-2-methylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7-5-3-2-4-6-8-7/h7-8H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGONGMXQDFYGKU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Methylhexahydro-1H-azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.